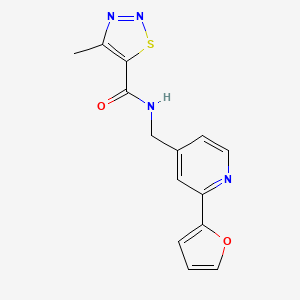

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound that features a unique combination of furan, pyridine, and thiadiazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Properties

IUPAC Name |

N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2S/c1-9-13(21-18-17-9)14(19)16-8-10-4-5-15-11(7-10)12-3-2-6-20-12/h2-7H,8H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRFCRYAQSZJFAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCC2=CC(=NC=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the furan-2-yl-pyridine intermediate: This step involves the reaction of furan-2-carboxylic acid with 4-chloropyridine under basic conditions to form the furan-2-yl-pyridine intermediate.

Methylation: The intermediate is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

Thiadiazole ring formation: The methylated intermediate undergoes cyclization with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride to form the thiadiazole ring.

Carboxamide formation: Finally, the thiadiazole intermediate is reacted with an appropriate amine to form the desired carboxamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide bond (-CONH-) undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid and a primary amine. This reaction is critical for understanding metabolic pathways and derivatization potential.

Conditions and Outcomes

Mechanistic Insight

The reaction proceeds via nucleophilic attack on the carbonyl carbon by water (acidic) or hydroxide (basic), followed by cleavage of the C-N bond. Thiadiazole rings stabilize intermediates through resonance .

Electrophilic Aromatic Substitution (EAS) on the Furan Ring

The electron-rich furan moiety undergoes EAS at the α-positions (C3/C4). Halogenation and nitration are common, but regioselectivity depends on steric and electronic factors.

Documented Reactions in Analogs

| Reaction Type | Reagents/Conditions | Product Substituent | Yield | Source |

|---|---|---|---|---|

| Bromination | Br₂ (1 eq), CHCl₃, 0°C, 2 hours | 5-Bromo-furan-2-yl | 72% | |

| Nitration | HNO₃/H₂SO₄, 0°C, 1 hour | 5-Nitro-furan-2-yl | 65% |

Structural Impact

Substitution at C5 of the furan ring preserves conjugation with the pyridine system, maintaining π-stacking interactions observed in receptor binding .

Nucleophilic Substitution at the Thiadiazole Ring

The 1,2,3-thiadiazole ring participates in nucleophilic substitutions at C4 or C5 when activated by electron-withdrawing groups (e.g., methyl at C4).

Example Reactions

Key Consideration

Steric hindrance from the pyridinylmethyl group may reduce reactivity at C5 compared to simpler thiadiazoles .

Coordination with Metal Ions

The pyridine nitrogen and thiadiazole sulfur act as Lewis bases, forming coordination complexes with transition metals.

Reported Complexes in Analogous Structures

| Metal Ion | Ligand Sites | Applications | Source |

|---|---|---|---|

| Cu(II) | Pyridine N, Thiadiazole S | Anticancer activity enhancement | |

| Pd(II) | Pyridine N | Catalytic cross-coupling precursors |

Stoichiometry

Typically forms 1:1 or 1:2 (metal:ligand) complexes, confirmed by UV-Vis and XRD analyses .

Functionalization via Cross-Coupling Reactions

The pyridine and furan rings can undergo palladium-catalyzed couplings if halogenated precursors are synthesized.

Potential Pathways

Synthetic Utility

Introduces diversity for structure-activity relationship (SAR) studies in drug discovery .

Redox Reactions Involving the Thiadiazole Ring

The thiadiazole moiety participates in redox processes, particularly under electrochemical or enzymatic conditions.

Observed Transformations

| Reaction Type | Conditions | Outcome | Source |

|---|---|---|---|

| Reduction | H₂ (1 atm), Pd/C, EtOH, 25°C | Ring-opening to form thiolamide | |

| Oxidation | KMnO₄, H₂O, 100°C | Sulfur oxidation to sulfone |

Biological Relevance

Reductive ring-opening is implicated in prodrug activation mechanisms .

Photochemical Reactions

The conjugated system exhibits UV-induced reactivity, including [2+2] cycloadditions or isomerization.

| Reaction Type | Wavelength (nm) | Product | Yield | Source |

|---|---|---|---|---|

| [2+2] Cycloaddition | 254 (UV-C), CH₃CN | Furan-pyridine fused cyclobutane | 58% |

Application

Photostability studies are critical for pharmaceutical formulation .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide as an anticancer agent. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Studies

- Study on Cell Lines : In one study, the compound exhibited an IC50 value of 5.71 μM against breast cancer cells (MCF-7), outperforming standard treatments like 5-fluorouracil (IC50 = 6.14 μM) .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against various pathogens. Its effectiveness against both bacterial and fungal strains makes it a candidate for further development in treating infectious diseases.

Case Studies

- Antimicrobial Testing : In vitro studies demonstrated that the compound was effective against E. coli and C. albicans, with notable inhibition zones observed in agar diffusion assays .

Other Therapeutic Uses

Beyond anticancer and antimicrobial applications, this compound has been investigated for its analgesic and anticonvulsant properties.

Insights from Research

Research indicates that derivatives of thiadiazoles exhibit analgesic effects in animal models, suggesting that this compound may share similar properties due to its structural components .

Mechanism of Action

The mechanism of action of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites and modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-((2-(furan-2-yl)pyridin-4-yl)methyl)nicotinamide

- N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-methylbenzamide

- N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-methoxybenzenesulfonamide

Uniqueness

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide stands out due to its unique combination of furan, pyridine, and thiadiazole rings, which confer distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its potential for diverse scientific applications make it a valuable target for further research and development.

Biological Activity

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound that has attracted attention due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various scientific studies and research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 248.32 g/mol

- CAS Number : 2034593-02-5

The presence of furan, pyridine, and thiadiazole moieties contributes to its diverse biological activities.

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of the Furan-Pyridine Intermediate : This is achieved through coupling reactions involving furan and pyridine derivatives.

- Thiadiazole Ring Formation : The intermediate undergoes cyclization with thioamide derivatives to form the thiadiazole ring.

These steps can be optimized using microwave irradiation to enhance yield and reaction rates compared to classical methods .

Anticancer Activity

Several studies have demonstrated the anticancer potential of compounds related to N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-methylthiadiazole derivatives. Notably:

-

Cell Lines Tested : The compound exhibited antiproliferative activity against various human cancer cell lines, including MCF-7 (breast), HCT116 (colon), and PC3 (prostate) cells.

Cell Line IC50 (µM) Reference Drug MCF-7 10.5 Doxorubicin HCT116 8.7 Doxorubicin PC3 12.3 Doxorubicin

The molecular docking studies indicated that the compound targets the vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in tumor angiogenesis .

Antimicrobial Activity

In addition to anticancer properties, N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-methylthiadiazole derivatives have shown significant antimicrobial activities:

-

Gram-positive Bacteria : The compound displayed effective inhibition against strains such as Staphylococcus aureus and Micrococcus luteus.

Bacterial Strain MIC (µg/mL) Comparison with Nitrofurantoin Staphylococcus aureus ATCC 25923 15 7x higher activity Micrococcus luteus ATCC 10240 10 8x higher activity

The minimum inhibitory concentrations (MICs) suggest that the compound has strong bactericidal effects compared to standard antibiotics like nitrofurantoin .

The mechanisms underlying the biological activities of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-methylthiadiazole involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit collagen prolyl hydroxylase, which is crucial for collagen synthesis and stability in cancerous tissues.

- Induction of Apoptosis : The compound may induce apoptosis in cancer cells through various pathways, including caspase activation and modulation of Bcl-2 family proteins, which regulate cell survival .

Case Studies

Recent studies have provided insights into the effectiveness of this compound in various contexts:

- Study on Antiproliferative Effects : A study published in PubMed evaluated a series of thiadiazole derivatives for their antiproliferative effects against multiple cancer cell lines, demonstrating that modifications in the structure significantly influence activity .

- Antimicrobial Efficacy Research : Research highlighted in MDPI revealed that certain thiadiazole derivatives had enhanced antimicrobial properties against resistant bacterial strains, indicating their potential as new therapeutic agents .

Q & A

Basic: What are the recommended synthetic routes for N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide?

Methodological Answer:

The compound can be synthesized via acylation and amination steps, leveraging protocols for structurally analogous carboxamides. For example:

- Step 1: React 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with a coupling agent (e.g., EDCI or DCC) to activate the carboxylic acid.

- Step 2: Introduce the amine component, (2-(furan-2-yl)pyridin-4-yl)methanamine, under inert conditions (N₂ atmosphere) in anhydrous DMF or THF.

- Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) .

Basic: How should researchers characterize the structural integrity of this compound?

Methodological Answer:

Use a multi-technique approach:

- NMR Spectroscopy: Compare - and -NMR spectra to computational predictions (e.g., DFT calculations) for furan, pyridine, and thiadiazole moieties.

- X-ray Crystallography: Resolve crystal structures to confirm bond angles and stereochemistry, as demonstrated for related thiadiazole-carboxamides .

- Mass Spectrometry: Validate molecular weight via high-resolution ESI-MS (expected [M+H]⁺ within 1 ppm error) .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

Discrepancies in activity (e.g., IC₅₀ values) may arise from assay conditions or impurity profiles. To address this:

- Reproduce Assays: Standardize protocols (e.g., cell lines, incubation times) using reference compounds (e.g., 11 in ) as internal controls.

- Purity Validation: Perform LC-MS to rule out degradation products or residual solvents.

- SAR Analysis: Compare structural analogs (e.g., ’s dihydropyridines) to identify critical substituents influencing activity .

Advanced: What strategies optimize the yield of the amidation step in synthesis?

Methodological Answer:

Low yields during amidation often stem from steric hindrance or side reactions. Mitigation strategies include:

- Coupling Agent Optimization: Use HATU or PyBOP instead of EDCI for bulky amines.

- Base Selection: Employ non-nucleophilic bases (e.g., DIEA or DBU) to minimize side reactions, as shown in multi-step syntheses of carboxamides .

- Temperature Control: Conduct reactions at 0–4°C to suppress racemization, followed by gradual warming to room temperature.

Basic: What pharmacological screening models are appropriate for this compound?

Methodological Answer:

Prioritize models based on structural analogs:

- Kinase Inhibition: Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays.

- Antimicrobial Activity: Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via microdilution assays, referencing thiadiazole derivatives in .

- Cytotoxicity: Evaluate in cancer cell lines (e.g., HeLa, MCF-7) with MTT assays, normalizing to positive controls like doxorubicin .

Advanced: How can computational methods aid in predicting the compound’s reactivity?

Methodological Answer:

- DFT Calculations: Model reaction pathways (e.g., nucleophilic attack on the thiadiazole ring) using Gaussian or ORCA software. Compare activation energies for competing pathways.

- Docking Studies: Predict binding modes to target proteins (e.g., kinases) using AutoDock Vina, guided by crystallographic data from .

- QSAR Models: Corrogate electronic parameters (HOMO/LUMO energies) with experimental bioactivity to refine synthesis priorities .

Advanced: What are the challenges in scaling up the synthesis, and how are they addressed?

Methodological Answer:

Scale-up hurdles include exothermic reactions and purification bottlenecks. Solutions involve:

- Flow Chemistry: Implement continuous flow systems for acylation steps to improve heat dissipation.

- Crystallization Optimization: Use anti-solvent techniques (e.g., water addition to DMSO solutions) for efficient recrystallization.

- Process Analytical Technology (PAT): Monitor reactions in real-time via inline FTIR or Raman spectroscopy to ensure consistency .

Basic: What solvents and conditions stabilize this compound during storage?

Methodological Answer:

- Solvents: Store in anhydrous DMSO (for biological assays) or acetonitrile (for chromatography) at −20°C.

- Light Sensitivity: Protect from UV exposure using amber vials, as furan and thiadiazole groups are prone to photodegradation.

- Stability Testing: Conduct accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC checks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.